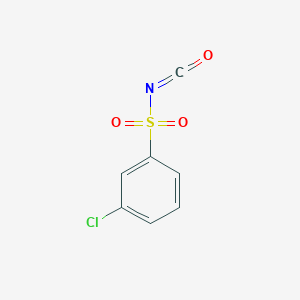
6-Methoxyindoline
概要
説明
6-Methoxyindoline: is an organic compound with the molecular formula C9H11NO . It is a derivative of indoline, where a methoxy group is attached to the sixth position of the indoline ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: 6-Methoxyindoline can be synthesized through several methods. One common approach involves the methylation of indoline using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 6-methoxyindole . This process uses a palladium catalyst under hydrogen gas at high pressure and temperature. The resulting product is then purified through distillation or recrystallization .
化学反応の分析
Types of Reactions: 6-Methoxyindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-2,3-dione using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to this compound using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indoline ring, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: this compound-2,3-dione.
Reduction: this compound.
Substitution: N-alkylated this compound derivatives.
科学的研究の応用
Chemistry: 6-Methoxyindoline is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of complex organic molecules, including natural products and pharmaceuticals .
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds have shown promise in modulating biological pathways and have been investigated for their therapeutic potential .
Medicine: this compound and its derivatives are explored for their antimicrobial and anticancer properties . They are being studied as potential drug candidates for treating various diseases, including bacterial infections and cancer .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. Its derivatives are also employed in the development of materials with specific electronic and optical properties .
作用機序
The mechanism of action of 6-Methoxyindoline involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound derivatives can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
類似化合物との比較
- 6-Methoxyindole
- 6-Methoxyindoline-2,3-dione
- 5-Methoxyindoline
- 7-Methoxyindoline
Comparison: this compound is unique due to the presence of the methoxy group at the sixth position of the indoline ring. This structural feature imparts distinct chemical and biological properties compared to other methoxyindoline derivatives. For example, this compound-2,3-dione has different reactivity and biological activity due to the presence of the dione functional group .
特性
IUPAC Name |
6-methoxy-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-3,6,10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFGHNMPMAXWQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423808 | |
| Record name | 6-Methoxyindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7556-47-0 | |
| Record name | 6-Methoxyindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable application of 6-methoxyindoline in natural product synthesis?
A1: this compound serves as a key starting material in the synthesis of lycorine-type alkaloids, specifically (±)-1,12b-didehydrolycoran and (±)-12bα-lycoran. [] This process involves a multi-step synthesis, including Birch reduction of this compound, acylation, photocyclization, and subsequent modifications to yield the target alkaloids. []
Q2: How can this compound be synthesized?
A2: One approach involves a benzyne reaction with 3-chloro-4-methoxyphenethylamine to yield the this compound structure. [] Another method focuses on the regioselective bromination of indolines at the 6-position using bromine in sulfuric acid with silver sulfate or in superacid. [] The resulting 6-bromoindoline can be further reacted with a methoxyl group to produce this compound. []
Q3: Has this compound been found in nature, and if so, in what context?
A3: While not found in its free form in nature, a derivative, this compound-2,3-dione, was isolated from the plant Capparis himalayensis alongside two new alkaloids, Capparin A and B. [] This suggests a potential role of this compound derivatives in the plant's chemical ecology and potential bioactivity. []
Q4: What is the significance of regioselective bromination in the synthesis of this compound?
A4: Regioselective bromination at the 6-position of the indoline ring is crucial for ensuring the desired final product. [] This selectivity allows for the subsequent introduction of the methoxy group specifically at the 6-position, which is essential for the desired biological activity or use as a synthetic building block. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


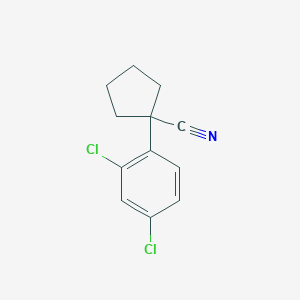

![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)



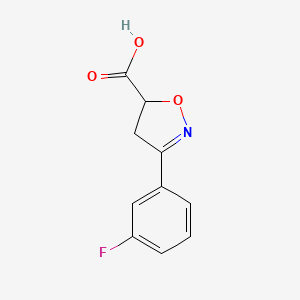
![5-[2-(Ethylamino)ethyl]-1,3-benzodioxole](/img/structure/B1368120.png)
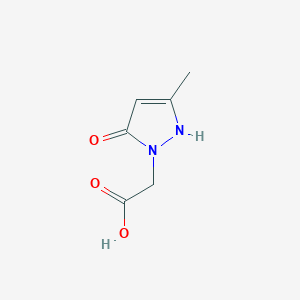
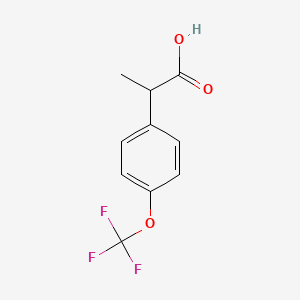
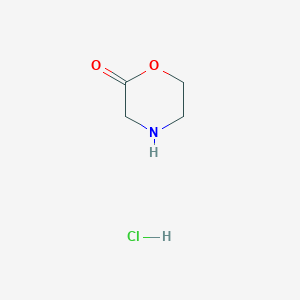
![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1368134.png)
